molecular formula C13H12O4 B1393491 4-(3,5-Dioxocyclohexyl)benzoic acid CAS No. 75618-40-5

4-(3,5-Dioxocyclohexyl)benzoic acid

Cat. No. B1393491
CAS RN: 75618-40-5
M. Wt: 232.23 g/mol
InChI Key: YBAYPABXQBCYAX-UHFFFAOYSA-N
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Description

“4-(3,5-Dioxocyclohexyl)benzoic acid” is a synthetic organic compound . It contains a total of 30 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular formula of “4-(3,5-Dioxocyclohexyl)benzoic acid” is C13H12O4 . It contains a total of 29 atoms, including 12 Hydrogen atoms, 13 Carbon atoms, and 4 Oxygen atoms . The molecule has 30 bonds, including 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 2 aliphatic ketones, and 1 hydroxyl group .

Scientific Research Applications

  • Materials Research and Pharmaceutical Applications
    • Benzoic acid (BA) derivatives, including “4-(3,5-Dioxocyclohexyl)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
    • These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
    • The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .
    • Raman spectroscopic studies and density functional theory (DFT) calculations have been used to study the high-pressure behavior of the –OH and –COOH substituted BA derivatives .
  • Benzylic Oxidations and Reductions

    • Benzylic hydrogens of alkyl substituents on a benzene ring, such as in “4-(3,5-Dioxocyclohexyl)benzoic acid”, are activated toward free radical attack .
    • These compounds show enhanced reactivity due to the adjacent aromatic ring .
    • The susceptibility of alkyl side-chains to oxidative degradation has been observed .
    • Such oxidations are normally effected by hot acidic permanganate solutions .
  • Decarboxylative Hydroxylation

    • “4-(3,5-Dioxocyclohexyl)benzoic acid” can undergo decarboxylative hydroxylation to synthesize phenols .
    • This process is enabled by a radical decarboxylation through ligand to metal charge transfer (LMCT) in copper carboxylates .
    • The method overcomes the challenges associated with conventional decarboxylation of benzoic acids .
    • It enables a hitherto unknown transformation and can be applied for the late-stage functionalization .
  • Raman Spectroscopic Studies

    • Benzoic acid derivatives, including “4-(3,5-Dioxocyclohexyl)benzoic acid”, have been studied using Raman spectroscopic techniques .
    • These studies are conducted at ambient conditions and slightly elevated pressures .
    • The studies aim to understand the influence of weak, non-bonded interactions in benzoic acid derivatives .
    • High pressure Raman spectroscopic work on these compounds provides insight into various interactions, particularly the weak interactions .
  • Enhancement of Water Solubility and Bioactivity

    • The water solubility and bioactivity of poorly soluble 3,5-dinitrobenzoic acid are enhanced by a preparation of three isostructural metal complexes and one polymorphic organic salt .
    • This process involves the participation of monoethanolamine .
    • A DFT study of metal complexes has been carried out .

properties

IUPAC Name

4-(3,5-dioxocyclohexyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-4,10H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAYPABXQBCYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679675
Record name 4-(3,5-Dioxocyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dioxocyclohexyl)benzoic acid

CAS RN

75618-40-5
Record name 4-(3,5-Dioxocyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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